2-(Thiophen-2-ylthio)acetic acid

Overview

Description

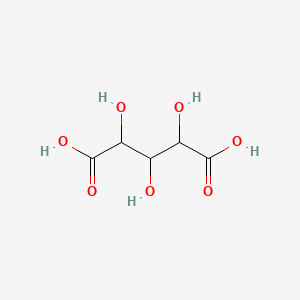

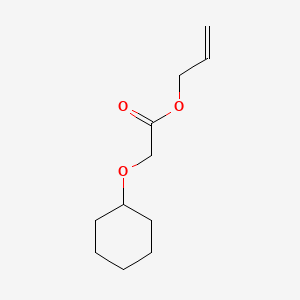

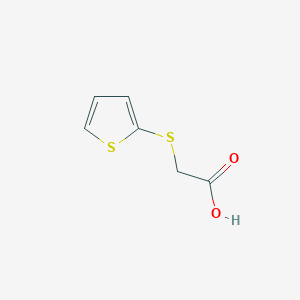

2-(Thiophen-2-ylthio)acetic acid is an organosulfur compound with the molecular formula C6H6O2S2 . It has a molecular weight of 174.24 and is a solid at room temperature .

Synthesis Analysis

The synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another synthesis process involves the reaction of thiophene with formaldehyde to produce 2-chloromethyl thiophene, which then reacts with trimethylsilyl cyanide to generate 2-thiophene acetonitrile. The 2-thiophene acetonitrile is then converted to thiopheneacetic acid under alkaline conditions .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-ylthio)acetic acid consists of a five-membered thiophene ring attached to an acetic acid group via a sulfur atom .Chemical Reactions Analysis

In a study, 2-(thiophen-2-yl)acetic acid was identified as a suitable chemical platform to develop tighter mPGES-1 inhibitors . The compound was modified using a Suzuki-Miyaura reaction, a type of cross-coupling reaction .Physical And Chemical Properties Analysis

2-(Thiophen-2-ylthio)acetic acid is a solid at room temperature . It has a molecular weight of 174.24 and a molecular formula of C6H6O2S2 .Scientific Research Applications

Medicinal Chemistry: mPGES-1 Inhibition

2-(Thiophen-2-ylthio)acetic acid: has been identified as a suitable chemical platform for developing inhibitors of the enzyme mPGES-1 . This enzyme is involved in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis . Inhibitors based on this compound could lead to new therapeutic agents for these conditions.

Material Science: Corrosion Inhibition

Thiophene derivatives, including 2-(Thiophen-2-ylthio)acetic acid , are utilized in material science as corrosion inhibitors . Their application in protecting metals and alloys from corrosion can significantly extend the life and reliability of various industrial components.

Organic Electronics: Semiconductor Applications

The thiophene ring system, which is part of 2-(Thiophen-2-ylthio)acetic acid , plays a crucial role in the development of organic semiconductors . These materials are essential for the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacology: Anti-inflammatory Properties

Compounds with a thiophene structure, such as 2-(Thiophen-2-ylthio)acetic acid , exhibit anti-inflammatory properties . They can be used to develop nonsteroidal anti-inflammatory drugs (NSAIDs), providing alternative treatments for inflammatory conditions.

Anesthesia: Voltage-Gated Sodium Channel Blocker

2-(Thiophen-2-ylthio)acetic acid: derivatives are used as voltage-gated sodium channel blockers . One such application is in dental anesthesia, where these compounds can provide effective pain management during dental procedures.

Synthetic Chemistry: Chemical Synthesis

In synthetic chemistry, 2-(Thiophen-2-ylthio)acetic acid is a valuable intermediate for various chemical reactions . It can be used to synthesize a wide range of thiophene derivatives with diverse biological activities.

Cancer Therapy: Anticancer Properties

Thiophene derivatives have shown potential as anticancer agents . Research into 2-(Thiophen-2-ylthio)acetic acid could lead to the development of new drugs targeting specific types of cancer.

Antimicrobial Applications: Antibacterial and Antifungal Effects

The structural framework of 2-(Thiophen-2-ylthio)acetic acid is associated with antimicrobial properties . This makes it a candidate for creating new antibacterial and antifungal agents that could combat resistant strains of microbes.

Safety and Hazards

The safety information for 2-(Thiophen-2-ylthio)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(Thiophen-2-ylthio)acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .

Mode of Action

2-(Thiophen-2-ylthio)acetic acid interacts with mPGES-1, inhibiting its activity . The inhibition of mPGES-1 by 2-(Thiophen-2-ylthio)acetic acid occurs in the low micromolar range, as confirmed by molecular modeling calculations .

Biochemical Pathways

The inhibition of mPGES-1 affects the biosynthesis of prostaglandin E2 (PGE2), a compound that is upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis . By inhibiting mPGES-1, 2-(Thiophen-2-ylthio)acetic acid can potentially mitigate these conditions.

properties

IUPAC Name |

2-thiophen-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTPHFGZGZOZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994142 | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-ylthio)acetic acid | |

CAS RN |

7342-42-9 | |

| Record name | 2-(2-Thienylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7342-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.